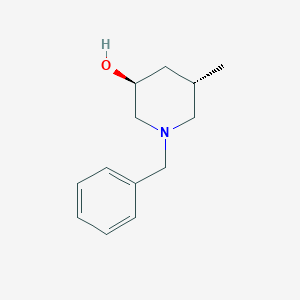

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Targeting

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol has shown promise in developing pharmaceuticals aimed at the central nervous system. Its structural similarity to various bioactive molecules allows it to interact with neurotransmitter systems effectively. Research indicates that it may function as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis, potentially influencing neurological functions and offering therapeutic effects for conditions such as depression and anxiety.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound and its derivatives. For instance, compounds with similar piperidine structures have demonstrated moderate antiviral activity against viruses like HIV-1 and Herpes Simplex Virus type 1 (HSV-1) in vitro. The structure-activity relationship suggests that modifications to the benzyl or piperidine moieties can enhance antiviral efficacy.

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. Certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. This biological activity is often attributed to the presence of the hydroxyl and benzyl groups, which enhance hydrophobic interactions with microbial membranes .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its chiral nature allows for the synthesis of various derivatives that may possess unique biological activities. The compound can be utilized in:

Synthesis of Complex Molecules

The compound's functional groups facilitate reactions such as nucleophilic substitutions and cyclization processes, enabling the construction of complex molecular architectures essential for drug development .

Chiral Auxiliary in Asymmetric Synthesis

Due to its chirality, this compound can be employed as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically enriched compounds with high selectivity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on CNS Activity | Investigate effects on neurotransmitter systems | Demonstrated modulation of serotonin pathways, suggesting potential antidepressant properties |

| Antiviral Potential Assessment | Evaluate efficacy against HSV-1 | Found moderate inhibitory effects; structure modifications improved activity |

| Antibacterial Evaluation | Test against Staphylococcus aureus | Certain derivatives showed significant antibacterial activity |

Eigenschaften

Molekularformel |

C13H19NO |

|---|---|

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

(3S,5S)-1-benzyl-5-methylpiperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |

InChI-Schlüssel |

ADFBVTAJGJLTTL-AAEUAGOBSA-N |

Isomerische SMILES |

C[C@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O |

Kanonische SMILES |

CC1CC(CN(C1)CC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.